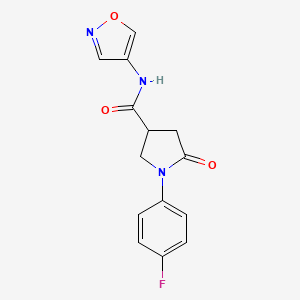

1-(4-fluorophenyl)-N-(1,2-oxazol-4-yl)-5-oxopyrrolidine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-(1,2-oxazol-4-yl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O3/c15-10-1-3-12(4-2-10)18-7-9(5-13(18)19)14(20)17-11-6-16-21-8-11/h1-4,6,8-9H,5,7H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRCOWCMDHEOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CON=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-fluorophenyl)-N-(1,2-oxazol-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the oxazole ring, followed by the introduction of the fluorophenyl group and the pyrrolidine carboxamide moiety. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Análisis De Reacciones Químicas

1-(4-fluorophenyl)-N-(1,2-oxazol-4-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Aplicaciones Científicas De Investigación

1-(4-fluorophenyl)-N-(1,2-oxazol-4-yl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mecanismo De Acción

The mechanism of action of 1-(4-fluorophenyl)-N-(1,2-oxazol-4-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares structural motifs with several classes of bioactive molecules. A comparative analysis is provided below:

Key Structural Differences and Implications

Fluorophenyl vs. Chlorophenyl Substituents :

- The target compound’s 4-fluorophenyl group offers enhanced electronegativity and metabolic stability compared to the 3-chlorophenylsulfanyl group in the pyrazole derivative (). Fluorine’s smaller size and higher electronegativity may improve binding affinity to hydrophobic pockets in target proteins .

Oxazole vs. Oxadiazole Moieties: The 1,2-oxazol-4-yl group in the target compound differs from the oxadiazole in . However, oxazoles offer better synthetic accessibility and metabolic resistance .

Core Scaffold Variation: The pyrrolidinone core in the target compound provides a conformationally restricted scaffold, contrasting with the pyrazole () or furopyridine () systems. Pyrrolidinones are often utilized in CNS-active drugs due to their balanced lipophilicity and solubility .

Physicochemical Properties

Notes:

- The target compound’s lower LogP suggests better aqueous solubility compared to the pyrazole and furopyridine analogues.

- Fewer rotatable bonds may enhance metabolic stability and oral bioavailability .

Research Findings and Methodological Considerations

Crystallographic Analysis (Relevance to and )

These programs enable precise determination of bond angles, torsion angles, and intermolecular interactions, critical for understanding structure-activity relationships (SAR) .

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .

- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts improve cyclization yields .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions .

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, oxazole protons at δ 8.1–8.3 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calc. for C₁₅H₁₃FN₃O₃: 326.0938) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for SAR studies .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Contradictions may arise from:

- Purity issues : Use HPLC (C18 column, MeCN/H₂O gradient) to confirm ≥95% purity .

- Assay variability : Standardize bioactivity protocols (e.g., fixed ATP concentrations in kinase assays) .

- Structural analogs : Compare with fluorophenyl-oxazole derivatives to isolate activity trends (e.g., fluorination enhances target binding ).

What strategies can improve the compound’s aqueous solubility without compromising bioactivity?

Q. Advanced

- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .

- Prodrug modification : Introduce phosphate or glycoside groups on the pyrrolidinone oxygen .

- Particle size reduction : Nano-milling (e.g., ball milling) increases surface area and dissolution rate .

How do structural features influence the compound’s reactivity and stability?

Q. Basic

- Fluorophenyl group : Electron-withdrawing effect enhances oxidative stability but reduces nucleophilic aromatic substitution .

- Oxazole ring : Aromaticity contributes to π-π stacking in protein binding but may hydrolyze under strong acidic conditions .

- Pyrrolidinone moiety : Ring strain increases susceptibility to ring-opening reactions at high pH .

How should structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Q. Advanced

Substituent variation :

- Replace 4-fluorophenyl with chloro-/methoxy-phenyl to assess electronic effects.

- Modify the oxazole’s nitrogen position (e.g., 1,3-oxazole vs. 1,2-oxazole) .

Computational modeling :

- Perform molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases) .

In vitro validation :

- Test analogs in dose-response assays (IC₅₀) and assess selectivity via kinase profiling panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.